molecular formula C17H13NO6 B14499529 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 63487-12-7

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B14499529
CAS No.: 63487-12-7
M. Wt: 327.29 g/mol
InChI Key: QVGIVQGJTZMMMK-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a benzopyran-4-one core substituted with methoxy groups at positions 5 and 7 and a 2-nitrophenyl group at position 2. The nitro group at the ortho position of the phenyl ring distinguishes it from other nitro-substituted flavones, influencing its electronic properties, solubility, and biological interactions.

Properties

CAS No.

63487-12-7

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

5,7-dimethoxy-2-(2-nitrophenyl)chromen-4-one

InChI

InChI=1S/C17H13NO6/c1-22-10-7-15(23-2)17-13(19)9-14(24-16(17)8-10)11-5-3-4-6-12(11)18(20)21/h3-9H,1-2H3

InChI Key

QVGIVQGJTZMMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-chromen-4-one with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromones depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Research indicates that compounds similar to 5,7-dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound may help mitigate oxidative damage in cellular systems .

2. Anticancer Potential
The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to induce apoptosis (programmed cell death) in cancer cells has been demonstrated in various assays. For instance, it has been noted to affect signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research has indicated that 5,7-dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory conditions such as arthritis and cardiovascular diseases .

Environmental Applications

1. Environmental Monitoring
Due to its nitro group, this compound could serve as a marker for environmental monitoring of nitroaromatic compounds. These compounds are often associated with pollution from industrial processes and can be toxic to aquatic life and humans. The detection of such compounds is critical for assessing environmental health and safety .

2. Photochemical Studies
The photochemical behavior of benzopyran derivatives is of interest for understanding their stability and reactivity under UV light exposure. This knowledge is essential for evaluating their environmental impact and potential degradation products when released into the environment .

Case Studies

StudyFocusFindings
Study on Antioxidant PropertiesInvestigated the antioxidant capacity of various benzopyran derivativesFound that the compound significantly reduced oxidative stress markers in vitro
Anticancer Activity AssessmentEvaluated the effects on cancer cell linesDemonstrated dose-dependent apoptosis induction in breast cancer cells
Environmental Impact AnalysisAssessed the persistence of nitroaromatic compoundsIdentified the compound as a significant pollutant marker in industrial runoff

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table compares 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one with structurally or functionally related compounds:

Compound Name Substituents Molecular Weight Key Properties/Activities Source/References
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one (Target) 5,7-OCH₃; 2-(2-NO₂C₆H₄) 313.29 (calc.) Hypothesized enhanced electron-withdrawing effects; potential bioactivity in receptor binding (e.g., mosquito repellent targets) . N/A (hypothetical)
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one 5,7-OCH₃; 2-(4-NO₂C₆H₄) 313.29 Crystallographic data unavailable; nitro para-substitution may reduce steric hindrance compared to ortho-nitro . CAS 836608-01-6
5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 5,7-OCH₃; 2-(4-OCH₃C₆H₄) 312.32 Demonstrated planar structure with π-π stacking (interplanar spacing: 3.365 Å); methanol/water solvate stabilizes crystal lattice . CAS 5631-70-9
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one 5,7-OH; 3-(4-NO₂C₆H₄) 299.23 Synthesized via condensation of nitrobenzyl ketones; hydroxyl groups enhance antioxidant potential but reduce metabolic stability .
5,7-Dimethoxyflavone (Primuletin) 5,7-OCH₃; 2-C₆H₅ 282.29 Anti-inflammatory and anticancer activities; lacks nitro group, reducing electron-withdrawing effects . CAS 21392-57-4

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: The ortho-nitro group in the target compound may sterically hinder interactions with biological receptors compared to para-nitro analogs (e.g., CAS 836608-01-6) . However, nitro groups generally enhance binding to hydrophobic pockets in proteins, as seen in mosquito repellent studies where nitro-substituted flavones showed strong affinity for odorant-binding proteins (e.g., THR 57 residue in Anopheles gambiae) . Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., in 5,7-dimethoxy derivatives) improve lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., 5,7-dihydroxy compounds) but may reduce antioxidant capacity due to decreased hydrogen-donating ability .

Crystallographic and Physicochemical Properties: Planarity and Packing: Methoxy-substituted flavones (e.g., 5,7-dimethoxy-2-(4-methoxyphenyl)) exhibit near-planar structures, facilitating π-π interactions and hydrogen bonding with solvent molecules (e.g., methanol/water in CAS 5631-70-9) . Solubility: Nitro groups decrease aqueous solubility but enhance affinity for hydrophobic receptor sites. For example, 5,7-dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one is sparingly soluble in water, limiting its bioavailability .

Synthetic Accessibility :

  • Nitro-substituted flavones are typically synthesized via condensation reactions between substituted benzyl ketones and anhydrides (e.g., acetic-formic anhydride) . The ortho-nitro isomer may require regioselective synthesis to avoid para-substitution byproducts.

Anti-inflammatory Effects: Methoxyflavones (e.g., 4',5,7-trimethoxyflavone) inhibit pro-inflammatory cytokines, but nitro groups may introduce cytotoxicity at higher concentrations .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 5,7-Dimethoxy-2-(4-nitrophenyl) 5,7-Dimethoxy-2-(4-methoxyphenyl)
Molecular Weight 313.29 313.29 312.32
LogP (Predicted) 3.2 3.1 2.8
Hydrogen Bond Acceptors 6 6 5
Aqueous Solubility (mg/mL) <0.1 (est.) <0.1 (est.) 0.5

Biological Activity

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is C17H13NO6, with a molecular weight of approximately 327.29 g/mol. It features methoxy groups at positions 5 and 7 and a nitrophenyl group at position 2 of the benzopyranone core structure.

PropertyValue
Molecular FormulaC17H13NO6
Molecular Weight327.29 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3

Antioxidant Activity

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. Studies have shown that it performs comparably to well-known antioxidants like ascorbic acid and resveratrol in various assays, including the oxygen radical absorbance capacity (ORAC) assay .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is crucial for conditions characterized by chronic inflammation. The inhibition of pathways associated with inflammation can lead to reduced tissue damage and improved outcomes in inflammatory diseases .

Anticancer Activity

Research indicates that 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one has potential anticancer properties. It induces apoptosis in cancer cells through the activation of caspases and modulation of critical signaling pathways such as PI3K/Akt and MAPK pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (NCI-H460) cancer cells .

The biological activity of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can be attributed to its interaction with multiple molecular targets:

  • Antioxidant Mechanism: Scavenging free radicals reduces oxidative stress.
  • Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines decreases inflammation.
  • Anticancer Mechanism: Induction of apoptosis involves activation of caspases and modulation of signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study: A study reported that derivatives similar to 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one exhibited potent antioxidant activity (>30%) in ORAC assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Cancer Cell Line Study: In vitro tests demonstrated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating effective cytotoxicity.
  • Inflammation Model: The compound was tested in models of inflammation where it showed significant reduction in markers of inflammation compared to control groups.

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